1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one

Lipophilicity XLogP3 Permeability

1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one (CAS 1552755-40-4, molecular formula C11H11N3O, molecular weight 201.22 g/mol) is a heterocyclic small molecule composed of a pyridine core substituted at the 5-position with a 2-methylimidazole ring and at the 2-position with an acetyl group. This compound belongs to the broader class of pyridinyl-imidazole derivatives, a scaffold historically associated with potent inhibition of p38α mitogen-activated protein (MAP) kinase and, more recently, with histone demethylase inhibition.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B13338196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=CN=C(C=C2)C(=O)C
InChIInChI=1S/C11H11N3O/c1-8(15)11-4-3-10(7-13-11)14-6-5-12-9(14)2/h3-7H,1-2H3
InChIKeyKWPKXWKCULDXLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one (CAS 1552755-40-4) Structural and Chemical Class Overview for Sourcing Scientists


1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one (CAS 1552755-40-4, molecular formula C11H11N3O, molecular weight 201.22 g/mol) is a heterocyclic small molecule composed of a pyridine core substituted at the 5-position with a 2-methylimidazole ring and at the 2-position with an acetyl group [1]. This compound belongs to the broader class of pyridinyl-imidazole derivatives, a scaffold historically associated with potent inhibition of p38α mitogen-activated protein (MAP) kinase and, more recently, with histone demethylase inhibition [2]. The acetyl moiety distinguishes it from 'classical' 2-aminopyridine imidazole p38 inhibitors and provides a reactive ketone handle for further synthetic elaboration.

Why Generic Imidazole-Pyridine Substitution Fails: The Critical Role of 2-Methyl and 2-Acetyl Substituents for Target Engagement


Interchanging 1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one with structurally similar imidazole-pyridine building blocks (such as des-methyl, regioisomeric, or non-acetyl analogs) can fundamentally alter biological activity, synthetic utility, and physicochemical properties. The 2-methyl group on the imidazole ring increases lipophilicity (XLogP3 = 1.0 for target compound [1]) compared to the des-methyl analog 1-[5-(1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one (XLogP3 = 0.5 [2]), which can significantly impact membrane permeability and target binding [3]. Furthermore, the acetyl moiety at the 2-position of the pyridine is not merely a spectator group; in the well-characterized pyridinyl-imidazole p38 inhibitor series, acetylation of the exocyclic nitrogen of related 2-aminopyridine imidazoles improved potency by ~1.7-fold (IC50 0.38 µM vs. 0.63 µM for lead compound ML 3375) [4]. Removing or relocating either functional group generates a different chemical entity with non-equivalent biological and chemical properties, making direct substitution scientifically invalid without re-validation.

Head-to-Head Quantitative Evidence: Why 1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one is Selected Over Closest Analogs


Lipophilicity (XLogP3) Differentiation: 2-Methyl vs. Des-Methyl Imidazole Analog

The 2-methyl substituent on the imidazole ring of the target compound confers a measurable increase in computed lipophilicity relative to its des-methyl analog. 1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one has an XLogP3 of 1.0 [1], while the des-methyl comparator 1-[5-(1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one (CAS 1548860-96-3) has an XLogP3 of 0.5 [2]. This 0.5 log unit increase corresponds to a ~3.2-fold higher theoretical partition coefficient, which can enhance passive membrane permeability. This is critical for cell-based assays and intracellular target engagement in kinase or demethylase inhibition contexts.

Lipophilicity XLogP3 Permeability Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bonding: Optimized for Blood-Brain Barrier Penetration Potential

The target compound has a computed topological polar surface area (TPSA) of 47.8 Ų [1]. This value falls well below the widely accepted threshold of <90 Ų for blood-brain barrier (BBB) penetration and <140 Ų for optimal oral absorption. In contrast, many pyridinyl-imidazole clinical candidates with larger substituents (e.g., 4-fluorophenyl, methanesulfinylphenyl) have TPSA values exceeding 90 Ų. The compact, low TPSA of this compound, combined with zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3) [1], positions it as a minimalist scaffold with favorable CNS drug-like properties, avoiding the higher TPSA and HBD counts common among more elaborated analogs.

TPSA CNS Drug-likeness Blood-Brain Barrier

Regioisomeric Differentiation: 5-(2-Methylimidazol-1-yl)-2-acetylpyridine vs. 6- and 3-Substituted Analogs in p38 Kinase Binding

The substitution pattern of this compound—imidazole at the pyridine 5-position and acetyl at the 2-position—maps precisely onto the pharmacophore of known pyridinyl-imidazole p38α inhibitors. Crystallographic studies of pyridinyl-imidazoles bound to p38α (e.g., PDB 1A9U, 1BMK) establish that the pyridine nitrogen acts as a critical hinge-binding hydrogen bond acceptor, while the imidazole ring occupies the hydrophobic pocket near the ATP-binding site [1]. Regioisomers such as 1-[6-(2-Methylimidazol-1-yl)pyridin-3-yl]ethanone (CAS 1547747-61-4) or 1-[5-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]ethan-1-one (CAS 2023146-05-4) place the imidazole or acetyl groups in positions that would disrupt this canonical binding mode, likely resulting in reduced or abolished p38 inhibition. While quantitative IC50 data for this specific compound are not publicly available, the class-level SAR strongly predicts superior kinase hinge-binding engagement for the 5-imidazol-2-acetyl substitution pattern compared to regioisomeric alternatives.

Regioisomer p38 MAP kinase Binding mode Selectivity

Synthetic Versatility: Acetyl Ketone Handle Enables Diversification Unavailable in Non-Ketone Analogs

The acetyl group at the 2-position of the pyridine ring provides a versatile ketone functional group that is absent in the 'classical' 2-aminopyridine imidazole p38 inhibitors and in pyridinyl-imidazoles lacking this carbonyl. This ketone enables straightforward reductive amination, Grignard addition, Wittig olefination, and oxime/hydrazone formation—reactions that are not feasible with the 2-aminopyridine or 2-unsubstituted pyridine analogs. In the J. Med. Chem. 2003 study, acetylation of the exocyclic nitrogen of 2-aminopyridine imidazoles was a key step in improving p38 potency, but required an exocyclic NH [1]. The target compound, with its directly attached acetyl group, offers a distinct synthetic entry point for generating analogs via carbonyl chemistry rather than amine acylation, expanding the accessible chemical space.

Synthetic handle Ketone reactivity Library synthesis Derivatization

Optimal Application Scenarios for Procuring 1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one Based on Differentiated Evidence


Lead Optimization for Intracellular p38α MAP Kinase or Histone Demethylase Inhibitors Requiring Moderate Lipophilicity

Research teams developing small-molecule inhibitors of p38α MAP kinase or histone demethylases (e.g., KDM5 family) should prioritize this compound over its des-methyl analog (XLogP3 = 0.5) when lead series profiling indicates a need for improved membrane permeability. The +0.5 log unit increase in XLogP3 (from 0.5 to 1.0) is consistent with enhanced passive diffusion across cell membranes [2], while the 5-imidazol-2-acetyl substitution pattern aligns with the established p38 pharmacophore [1]. The acetyl ketone also serves as a synthetic handle for further optimization via carbonyl chemistry. This compound is particularly suited as a core scaffold for fragment-based or structure-guided optimization campaigns targeting intracellular kinases or demethylases.

CNS-Penetrant Kinase Probe Development Leveraging Low TPSA and Zero HBD

The compound's computed TPSA of 47.8 Ų (well below the <90 Ų CNS threshold) and absence of hydrogen bond donors (HBD = 0) make it an exceptional starting point for CNS-penetrant kinase or demethylase inhibitor programs [1]. In comparison, most literature pyridinyl-imidazole inhibitors bear polar substituents (e.g., sulfinyl, carboxamide) that push TPSA above 90 Ų and introduce HBD groups that limit BBB penetration. For CNS programs where maintaining low molecular weight (MW = 201.22 g/mol) and low TPSA is critical, this compound offers a minimalist scaffold that is structurally congruent with CNS drug-like chemical space.

Regioisomer-Specific SAR Studies for Pyridinyl-Imidazole Kinase Inhibitor Pharmacophore Mapping

This compound should be selected as the 'active' regioisomer in SAR studies comparing 5-imidazol-2-acetyl vs. 6-imidazol-3-acetyl vs. 5-imidazol-3-acetyl substitution patterns. The 5-imidazol-2-acetyl arrangement is the only one consistent with the canonical pyridinyl-imidazole hinge-binding mode observed in p38α co-crystal structures [1]. Using this compound as the reference standard, researchers can systematically evaluate how regioisomeric modifications impact kinase inhibition by comparing against CAS 1547747-61-4 or CAS 2023146-05-4, thereby strengthening pharmacophore models and informing design of selective inhibitors.

Chemical Biology Probe Synthesis via Ketone-Specific Derivatization for Target ID or PROTAC Conjugation

The 2-acetyl ketone functional group enables chemoselective derivatization strategies that are inaccessible with 2-aminopyridine or 2-unsubstituted pyridinyl-imidazole analogs [1]. This includes synthesis of oxime-based bioconjugates for target engagement studies, reductive amination to install linker moieties for PROTAC® design, or Grignard additions to generate tertiary alcohol analogs. For chemical biology groups requiring a structurally compact, kinase-biased scaffold with a chemically orthogonal functional group for conjugation, this compound offers a unique advantage over its closest commercially available analogs.

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